3-Ethynyl-4-methylbenzoic acid
Description
Strategic Role of Terminal Alkynes in Cross-Coupling Methodologies
Terminal alkynes, where the triple bond is located at the end of a carbon chain, are particularly valuable in cross-coupling reactions. The acidic nature of the terminal alkyne's proton allows for the formation of metal acetylides, which can then participate in various carbon-carbon bond-forming reactions. unacademy.com One of the most prominent examples is the Sonogashira cross-coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. unacademy.comlibretexts.org This reaction is instrumental in constructing conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and pharmaceutical compounds. libretexts.org The versatility of terminal alkynes extends to other coupling reactions as well, including those that are copper-free and can be performed under mild, room-temperature conditions. acs.org These advancements have broadened the scope and applicability of terminal alkynes in creating complex molecular architectures. nih.govorganic-chemistry.org
Ethynyl-Substituted Benzoic Acids as Key Building Blocks in Advanced Organic Chemistry
Ethynyl-substituted benzoic acids, such as 3-Ethynyl-4-methylbenzoic acid, are bifunctional molecules that serve as crucial building blocks in advanced organic chemistry. chemimpex.comsmolecule.com The presence of both a carboxylic acid and an ethynyl (B1212043) group allows for sequential or orthogonal functionalization. thieme-connect.comresearchgate.net The carboxylic acid moiety can be converted into esters, amides, or other derivatives, while the ethynyl group can participate in a wide array of reactions, including cycloadditions and the previously mentioned cross-coupling reactions. numberanalytics.comchemimpex.com This dual reactivity makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and coatings. chemimpex.comchemimpex.com For instance, they are used in the creation of fluorescent probes for biological imaging and in the fabrication of conductive polymers for electronics. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
3-ethynyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLGXUBFIWFPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 Ethynyl 4 Methylbenzoic Acid
Established Synthetic Routes to 3-Ethynyl-4-methylbenzoic acid
The preparation of this compound can be broadly categorized into multi-step syntheses and palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.
Multi-Step Synthesis Strategies
A common and established approach involves a sequence of reactions to build the target molecule. This typically starts from a precursor molecule that already contains either the benzoic acid or a masked form of it, followed by the introduction of the ethynyl (B1212043) group.
Copper-catalyzed reactions are instrumental in forming the carbon-carbon triple bond of the ethynyl group. In the synthesis of related compounds, copper acetylides (Cu2C2) have been identified as the catalytically active species in ethynylation reactions. researchgate.netresearchgate.net These reactions often involve the coupling of a suitable starting material with an acetylene (B1199291) source. For instance, in the ethynylation of formaldehyde, copper(I) species, formed in situ from the reduction of copper(II), react with acetylene to generate the active copper acetylide intermediate. researchgate.netnih.govmdpi.com This principle can be extended to the synthesis of aryl alkynes.
A typical multi-step synthesis of this compound might start from methyl 3-iodo-4-methylbenzoate. This intermediate can undergo a copper-catalyzed reaction to introduce the ethynyl group. chemicalbook.com The reaction conditions often involve a copper(I) salt, such as copper(I) iodide, a palladium catalyst, and a base in an inert atmosphere. chemicalbook.com
When the synthesis starts with an esterified form of the benzoic acid, such as methyl 3-iodo-4-methylbenzoate, the final step is the hydrolysis of the ester to yield the carboxylic acid. chemicalbook.com Base-catalyzed hydrolysis, also known as saponification, is a widely used and effective method for this transformation. jk-sci.commasterorganicchemistry.comwikipedia.org
The process involves treating the ester with a strong base, like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed solvent system. chemicalbook.comjk-sci.commasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. jk-sci.commasterorganicchemistry.com This is followed by the elimination of the alkoxide group, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.comwikipedia.org An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid product. jk-sci.commasterorganicchemistry.com This method is generally preferred for preparative purposes because it is an irreversible process. jk-sci.com
| Step | Reaction Type | Key Reagents | Purpose |
| 1 | Copper-Catalyzed Ethynylation | Copper(I) iodide, Palladium catalyst, Base | Introduction of the ethynyl group. chemicalbook.com |
| 2 | Base-Catalyzed Hydrolysis | Sodium hydroxide, Methanol (B129727) | Conversion of the methyl ester to the carboxylic acid. chemicalbook.com |
Sonogashira Coupling Reactions in the Synthesis of Ethynylbenzoic Acid Derivatives
The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. researchgate.net This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is a cornerstone in the synthesis of ethynylbenzoic acid derivatives, including this compound. bepls.com
A common strategy in Sonogashira couplings involves the use of a protected terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene). researchgate.netcore.ac.uk The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing undesired side reactions and allowing for controlled coupling. gelest.com
The synthesis of this compound can be achieved by coupling an appropriate halogenated precursor, like methyl 3-iodo-4-methylbenzoate, with ethynyltrimethylsilane. chemicalbook.comacs.orgscispace.com The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) salt, like copper(I) iodide, in the presence of a base like triethylamine (B128534). chemicalbook.combepls.com The use of ethynyltrimethylsilane provides a stable and easy-to-handle source of the ethynyl group. core.ac.uk
| Parameter | Description | Reference |
| Catalyst System | Typically a combination of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI). | mdpi.comnih.gov |
| Alkyne Source | Ethynyltrimethylsilane is frequently used as a stable and protected alkyne precursor. | researchgate.net |
| Base | An amine base, such as triethylamine, is commonly employed to neutralize the hydrogen halide formed during the reaction. | |
| Solvent | Anhydrous solvents like DMF or THF are often used under an inert atmosphere. | researchgate.net |
Several methods are available for the cleavage of the silicon-carbon bond. A common and mild method involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). ccspublishing.org.cnsmolecule.com Alternatively, basic conditions, such as treatment with potassium carbonate in methanol, can effectively remove the TMS group. chemspider.comgelest.com Another approach involves using a mixture of sodium ascorbate (B8700270) and copper sulfate, which offers a mild and efficient deprotection method. eurjchem.comresearchgate.netresearchgate.net The choice of deprotection reagent depends on the presence of other functional groups in the molecule to ensure selective cleavage of the TMS group without affecting other parts of the structure. ccspublishing.org.cneurjchem.com
Advanced Synthetic Approaches and Catalytic Systems for this compound Synthesis.benchchem.comsmolecule.comimperial.ac.uk
The synthesis of this compound and its derivatives is predominantly achieved through cross-coupling reactions, with the Sonogashira reaction being a cornerstone methodology. However, alternative routes such as Friedel-Crafts acylation have also been explored, offering different strategic approaches to the target molecule. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions.smolecule.comrsc.org
The most prominent and widely utilized method for synthesizing this compound is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide. For the synthesis of the target molecule, a common pathway starts with an ester of 3-iodo-4-methylbenzoic acid, which is coupled with a source of the ethynyl group. chemicalbook.combepls.com
The catalytic system is crucial for the success of the Sonogashira coupling. It generally consists of a palladium catalyst, a copper(I) co-catalyst, and a base. bepls.com Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred over other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) as it tends to minimize the formation of side products. The copper(I) salt, typically copper(I) iodide (CuI), facilitates the reaction at lower temperatures. Amines such as triethylamine (Et₃N) or diisopropylethylamine are employed as the base and often serve as the solvent as well. smolecule.combepls.com
A typical reaction involves the coupling of methyl 3-iodo-4-methylbenzoate with an acetylene source, such as ethynyltrimethylsilane, followed by deprotection and hydrolysis of the ester to yield the final carboxylic acid. acs.org An alternative, as outlined in patent literature, involves a two-step process starting from methyl 3-iodo-4-methylbenzoate, first performing the coupling reaction and then hydrolyzing the ester group to the carboxylic acid. chemicalbook.com
| Parameter | Conditions / Reagents | Yield (%) | Source |
|---|---|---|---|
| Starting Material | Methyl 3-iodo-4-methylbenzoate | N/A | chemicalbook.com |
| Catalyst System | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | 72 | |
| Alternative Catalyst | bis(triphenylphosphine)palladium(II) dichloride | N/A | bepls.com |
| Base / Solvent | Triethylamine (Et₃N) | N/A | chemicalbook.combepls.com |
| Post-Coupling Step | Saponification with aqueous NaOH or KOH | 95 |
Alternative Catalytic Systems in Ethynylation.smolecule.com
While palladium catalysis is dominant, alternative methods for the ethynylation of benzoic acid derivatives have been developed. These routes can avoid the use of palladium or employ different reaction mechanisms entirely.
One notable alternative is a two-step process that begins with a Friedel-Crafts acylation. In this approach, 4-methylbenzoic acid is acylated with imidazo[1,2-b]pyridazine-3-carbonyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as 1,2-dichloroethane (B1671644). This forms a ketone intermediate. The crucial ethynyl linkage is then formed through a reductive elimination of the ketone, a reaction that requires strong bases like lithium hexamethyldisilazide (LiHMDS) at very low temperatures. While this method can achieve high yields for the ketone intermediate (78.1%), the need for stoichiometric Lewis acids and cryogenic conditions can complicate scalability and waste management.
Copper-catalyzed reactions, often in the absence of palladium, represent another significant class of alternative systems. Historically, copper has been used to facilitate C(sp)-C(sp²) bond formation. nih.govcore.ac.uk Modern protocols have been developed for copper-catalyzed coupling of terminal alkynes with aryl halides, sometimes employing specific ligands like L-proline or N,N-dimethylglycine to facilitate the reaction under milder conditions than traditional Ullmann couplings. acs.org Furthermore, the development of air-stable, monoligated palladium precatalysts has enabled copper-free Sonogashira reactions at room temperature, which simplifies the reaction setup and purification. nih.gov Other transition metals like nickel have also been explored as abundant and cost-effective alternatives to palladium for various cross-coupling reactions, suggesting potential for future applications in ethynylation. uwa.edu.au
Mechanochemical Synthesis Approaches for Related Compounds.murraystate.edu
Mechanochemistry, where mechanical energy from grinding or milling drives chemical reactions, is emerging as a sustainable and efficient synthetic methodology. murraystate.edu This approach often reduces or eliminates the need for bulk solvents, leading to greener processes and sometimes shorter reaction times. murraystate.edubeilstein-journals.org
While a direct mechanochemical synthesis of this compound is not prominently documented, the technique has been successfully applied to closely related compounds. For instance, mechanochemical ball milling has been used to prepare cocrystals of 3-iodoethynylbenzoic acid with various halide salts. researchgate.net This demonstrates the feasibility of using mechanical force on precursors to the target molecule. The study highlights that this solvent-free approach can significantly decrease the time required for discovering new solid-state materials. researchgate.net
Furthermore, mechanochemical grinding has been employed for the solvent-free amidation of 4-ethynylbenzoic acid, a structural isomer of the target compound, showcasing that reactions on the ethynylbenzoic acid scaffold are amenable to this technique. smolecule.com The broader field of mechanochemistry has demonstrated success in synthesizing a wide array of small organic molecules, including various heterocycles and protected amino acids, indicating its potential applicability for the synthesis of this compound itself. beilstein-journals.org
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis.benchchem.comiitbhu.ac.in
The efficiency and yield of synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, pressure, and the choice of solvent.
Solvent Effects and Selection.benchchem.com
The choice of solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, reaction rate, and catalyst stability. In palladium-catalyzed Sonogashira reactions, polar aprotic solvents are frequently the medium of choice.
Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used as they effectively dissolve the aromatic intermediates. However, a critical requirement when using these solvents is to maintain anhydrous (water-free) conditions, as the presence of water can deactivate the catalyst and lead to unwanted side reactions. For instance, a mixture of THF and triethylamine (Et₃N) is a common solvent system, where triethylamine also serves as the base required for the catalytic cycle. In some protocols, DMF is used as the primary solvent. bepls.com For copper-free Sonogashira reactions, Dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective. nih.gov
In the Friedel-Crafts acylation route, a non-polar solvent like 1,2-dichloroethane is used. The selection of a solvent is often a result of an optimization process where various options are screened to find the one that provides the best balance of yield, reaction time, and purity. iitbhu.ac.in The following table illustrates how solvent choice can impact reaction outcomes, based on general principles of reaction optimization.
| Solvent Class | Example Solvent | General Impact on Yield | Source (by Analogy) |
|---|---|---|---|
| Polar Aprotic | DMF, THF, DMSO | Often provides good to high yields by enhancing solubility of polar reactants and catalysts. | nih.gov |
| Polar Protic | Methanol, Water | Can lead to moderate yields but may participate in side reactions or deactivate catalysts. | iitbhu.ac.in |
| Non-Polar | Toluene, Hexane | May result in low yields due to poor solubility of reactants, but can be suitable for specific reactions. | iitbhu.ac.in |
| Solvent-Free | Grinding | Can provide high yields and shorter reaction times, representing a green chemistry approach. | iitbhu.ac.in |
Catalyst Loading and Co-catalyst Systems
The primary method for synthesizing this compound and related aryl alkynes is the Sonogashira cross-coupling reaction. mdpi.comorganic-chemistry.org This reaction typically couples a terminal alkyne with an aryl halide, such as 3-bromo- (B131339) or 3-iodo-4-methylbenzoic acid, and is dependent on a dual catalyst system composed of palladium and copper salts. mdpi.comwikipedia.org The efficiency and success of the coupling are highly sensitive to the choice of catalysts, ligands, and their respective loadings.
The catalytic system generally consists of a palladium(0) complex and a copper(I) halide co-catalyst. wikipedia.org Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], which is reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org The copper(I) co-catalyst, most often copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle and accelerates the reaction. wikipedia.org
The loading of both the palladium catalyst and the copper co-catalyst is a critical parameter that influences reaction rate and yield. Studies on similar Sonogashira couplings have demonstrated that palladium catalyst loading can range from as low as 0.02 mol% to a more common 5 mol%. libretexts.orgacs.org The choice of ligand on the palladium center, such as bulky biaryl phosphines (e.g., XPhos), can significantly enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The concentration of the copper co-catalyst also plays a crucial role; for instance, using 20 mol% of an IPrCuOt-Bu complex was found to be more effective than lower loadings. nih.gov Optimizing the ratio and loading of these catalytic components is essential to maximize product yield while minimizing side reactions, such as the undesirable homocoupling of the alkyne. acs.orgnih.gov
| Catalyst System | Catalyst Loading (mol%) | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| [DTBNpP]Pd(crotyl)Cl | 5 | Room Temp, 0.5 h | 96% Yield | acs.orgnih.gov |
| [DTBNpP]Pd(crotyl)Cl | 2.5 | Room Temp, 0.5 h | 77% Yield | acs.orgnih.gov |
| [DTBNpP]Pd(crotyl)Cl | 0.5 | 100 °C, 0.5 h | 85% Yield | acs.orgnih.gov |
| Pd₂(dba)₃ / XPhos + IPrCuOt-Bu | 1.25 (Pd), 20 (Cu) | Toluene, 80 °C | Optimized Yield | nih.gov |
| Pd₂(dba)₃ / XPhos + IPrCuOt-Bu | 1.25 (Pd), 10 (Cu) | Toluene, 80 °C | Decreased Yield | nih.gov |
| Pd(PPh₃)₄ / CuI | Not specified | THF, Inert atmosphere | 68-72% Yield |
Functionalization and Derivatization Strategies of this compound
The structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the terminal alkyne moiety. cymitquimica.coma2bchem.com This allows for the development of a diverse library of derivatives through selective reactions at either functional group. The carboxylic acid can be converted into esters, amides, or other acid derivatives, while the ethynyl group can participate in a variety of addition and coupling reactions, making the compound a versatile scaffold in medicinal chemistry and materials science. a2bchem.comnih.gov
Esterification Reactions for Methyl Esters of this compound
Conversion of the carboxylic acid group of this compound into its methyl ester, yielding Methyl 3-ethynyl-4-methylbenzoate, is a common derivatization step. nih.gov Several standard esterification methods can be employed.
Fischer Esterification : This classic acid-catalyzed method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). smolecule.com The reaction is driven to completion by using methanol as the solvent or by removing the water formed during the reaction. smolecule.com
Reaction with Diazomethane (B1218177) : A highly efficient but hazardous method involves treating the carboxylic acid with diazomethane (CH₂N₂). masterorganicchemistry.comjove.com The reaction proceeds rapidly at room temperature and produces the methyl ester in excellent yield with nitrogen gas as the only byproduct. jove.comlibretexts.org Due to the toxic and explosive nature of diazomethane, a safer alternative, trimethylsilyldiazomethane (B103560) (TMS-CHN₂), is often preferred. commonorganicchemistry.com
Via Acyl Chloride : A two-step process can be used where the carboxylic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acyl chloride is then reacted with methanol to form the methyl ester. commonorganicchemistry.com
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Harsh conditions, equilibrium reaction | smolecule.com |
| Diazomethane Alkylation | Diazomethane (CH₂N₂) | Ether, Room Temp | High yield, mild conditions | Reagent is toxic and explosive | masterorganicchemistry.comjove.comlibretexts.org |
| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Methanol (recommended) | Safer alternative to diazomethane | Potential reaction at other nucleophilic sites | commonorganicchemistry.com |
| Acyl Chloride Formation | 1. SOCl₂ or Oxalyl Chloride 2. Methanol | Two steps | Good for acid-sensitive substrates | Requires isolation of intermediate | commonorganicchemistry.com |
Amide Bond Formation with this compound
The carboxylic acid functionality of this compound can be readily converted into a wide range of amides through reaction with primary or secondary amines. Direct reaction is generally not feasible due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid must first be activated.
The most common strategy involves the use of coupling reagents that generate a highly reactive acyl intermediate in situ. fishersci.itfishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form an O-acylisourea intermediate. fishersci.it This intermediate is then attacked by the amine to form the amide bond. To improve efficiency and reduce side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. fishersci.itfishersci.co.uk
Alternatively, the Schotten-Baumann reaction provides a robust method for amide synthesis. tifr.res.in This involves converting the carboxylic acid to its corresponding acyl chloride with reagents like thionyl chloride (SOCl₂). fishersci.co.uk The purified acyl chloride then reacts rapidly with the desired amine, often in the presence of a base like pyridine (B92270) or a tertiary amine, to yield the amide. fishersci.co.uktifr.res.in More recent methods include the use of sodium amidoboranes, which can react directly with esters (formed in situ or separately) to produce primary and secondary amides in high yield at room temperature. nih.gov
| Reagent Class | Examples | Role | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Activates carboxylic acid to form O-acylisourea intermediate. | fishersci.it |
| Additives | HOBt, HOAt | Reacts with activated intermediate to form a more stable, less racemizing active ester. | fishersci.it |
| Chlorinating Agents | SOCl₂, Oxalyl Chloride | Converts carboxylic acid to acyl chloride for Schotten-Baumann reaction. | fishersci.co.uk |
| Amidoboranes | Sodium amidoborane (NaNH₂BH₃) | Reacts with esters for direct amidation. | nih.gov |
Further Modifications of the Alkyne Moiety
The terminal ethynyl group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new structural motifs.
Palladium-Catalyzed Reactions : The alkyne can undergo palladium-catalyzed bisthiolation reactions. For example, reacting with arylhydrazines and sodium thiosulfate (B1220275) in the presence of a palladium catalyst can produce functionalized (Z)-1,2-bis(arylthio)alkene derivatives with high regioselectivity. rsc.org
Oxidative Dimerization : In the presence of a palladium catalyst, often with a copper co-catalyst and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form symmetric 1,3-diynes. thieme-connect.com Copper-free conditions using a palladium catalyst and an alternative oxidant like silver(I) oxide have also been developed. thieme-connect.com
Hydration : The alkyne can be hydrated to form a ketone. For instance, a Sonogashira coupling followed by a simultaneous regioselective hydration in the presence of pyrrolidine (B122466) can yield the corresponding aryl-ketone. mdpi.com
Cycloaddition Reactions : As a terminal alkyne, the ethynyl group is a prime substrate for cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles. It can also participate in various other metal-catalyzed cyclization processes.
These transformations highlight the utility of the alkyne group for extending the molecular framework and introducing diverse functionalities. researchgate.netbohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular framework.
¹H NMR and ¹³C NMR Spectral Analysis of this compound
While comprehensive experimental spectra for this compound are not widely available in public spectral databases, computational predictions based on Density Functional Theory (DFT) provide reliable estimates of the expected chemical shifts. These predictions are corroborated by experimental data from closely related analogs.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethynyl, methyl, and carboxylic acid protons.
Aromatic Protons: The benzene (B151609) ring displays a characteristic splitting pattern for its three protons. The proton at the C5 position is expected to appear as a doublet, coupled to the proton at the C6 position. The proton at C6 will likely be a doublet of doublets, showing coupling to both the C5 and C2 protons. The C2 proton should present as a singlet or a narrowly split doublet.
Ethynyl Proton: A sharp singlet corresponding to the acetylenic proton (H-C≡) is anticipated, typically in the range of 3.0-3.5 ppm.
Methyl Protons: The methyl group protons will give rise to a singlet, generally observed in the upfield region of the aromatic spectrum.
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to produce a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its visibility can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms due to the molecule's asymmetry.
Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum.
Aromatic and Alkynyl Carbons: The six aromatic carbons and two alkynyl carbons will resonate in the intermediate region of the spectrum. The carbons directly attached to the electron-withdrawing carboxyl and ethynyl groups will be shifted further downfield.
Methyl Carbon: The methyl carbon will appear at the most upfield position.
Predicted NMR Data Tables:
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | ~12.0-13.0 | Broad Singlet |
| Ar-H (C2) | ~8.1 | Singlet |
| Ar-H (C6) | ~7.9 | Doublet |
| Ar-H (C5) | ~7.4 | Doublet |
| ≡C-H | ~3.4 | Singlet |
| -CH₃ | ~2.5 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~167 |
| Ar-C4 | ~142 |
| Ar-C2 | ~135 |
| Ar-C6 | ~131 |
| Ar-C1 | ~130 |
| Ar-C5 | ~129 |
| Ar-C3 | ~125 |
| -C≡CH | ~83 |
| -C≡CH | ~81 |
| -CH₃ | ~20 |
Correlation of Spectroscopic Data with Molecular Structure
The predicted NMR data aligns with the known effects of substituents on a benzene ring. The electron-withdrawing carboxylic acid and ethynyl groups influence the chemical shifts of the nearby aromatic protons and carbons, causing them to appear at lower fields. Conversely, the electron-donating methyl group has a shielding effect. The specific substitution pattern (1,2,4-trisubstituted) dictates the coupling patterns observed in the ¹H NMR spectrum, allowing for unambiguous assignment of the aromatic protons.
Advanced NMR Techniques for Conformational and Dynamic Studies
While not commonly reported for this specific molecule, advanced NMR techniques could provide deeper structural insights.
2D Correlation Spectroscopy (COSY): Would confirm the coupling between adjacent aromatic protons (H5-H6).
Heteronuclear Single Quantum Coherence (HSQC): Could be used to directly correlate each proton with its attached carbon.
Heteronuclear Multiple Bond Correlation (HMBC): Would reveal long-range couplings between protons and carbons (e.g., from the methyl protons to the C3, C4, and C5 carbons of the aromatic ring), which is crucial for confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): Could provide information on the spatial proximity of protons, which can be useful in determining the preferred conformation of the carboxylic acid group relative to the plane of the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₀H₈O₂), the calculated exact mass is 160.05243 u. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M-H]⁻) that corresponds very closely to this value, confirming the elemental composition of the molecule. cyclicpharma.com
Predicted HRMS Data:
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 161.05971 |
| [M+Na]⁺ | 183.04165 |
| [M-H]⁻ | 159.04515 |
Data sourced from predicted values. uni.lu
Fragmentation Patterns and Structural Assignments
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo characteristic fragmentation. The expected fragmentation pathways are based on the principles observed for benzoic acids and aromatic compounds.
Loss of a hydroxyl radical (-•OH): A prominent peak would be expected at m/z 143, corresponding to the loss of the hydroxyl group from the carboxylic acid, forming a stable acylium ion.
Loss of a carboxyl group (-•COOH): A peak at m/z 115 would indicate the loss of the entire carboxylic acid group.
Loss of carbon monoxide (-CO): Following the initial loss of the hydroxyl radical, the resulting acylium ion (m/z 143) could further lose a molecule of carbon monoxide to give a fragment at m/z 115.
Methyl group fragmentation: Fragmentation involving the methyl group could also occur, though it is generally less favored than fragmentation of the more labile carboxylic acid group.
These fragmentation patterns provide a "fingerprint" that can be used to identify the compound and confirm the presence of its key functional groups.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is an indispensable tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of a molecule's structure. elsevierpure.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that induce a change in the molecular dipole moment. elsevierpure.com For this compound, the FTIR spectrum is expected to be dominated by strong absorptions corresponding to its polar functional groups.
The most prominent features anticipated in the FTIR spectrum include:
O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
C≡C-H Stretch: A sharp, medium-to-weak intensity band should appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.
C=O Stretch: A very strong, sharp absorption band is predicted between 1680 and 1710 cm⁻¹, corresponding to the carbonyl group of the aromatic carboxylic acid. Dimerization typically shifts this peak to a lower wavenumber. nih.gov
C≡C Stretch: A weak but sharp band is expected in the 2100–2140 cm⁻¹ range. The terminal nature of the alkyne makes this absorption observable, though often with low intensity.
C=C Stretch: Aromatic ring stretching vibrations are expected to produce several medium-to-strong bands in the 1450–1600 cm⁻¹ region. weebly.com
C-O Stretch and O-H Bend: Vibrations associated with the carboxylic acid group, specifically the C-O stretching and O-H in-plane bending, are anticipated in the 1210–1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.
Table 1: Predicted FTIR Vibrational Frequencies for this compound This table presents expected frequency ranges based on established spectroscopic principles and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 | Strong, Broad |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Very Strong |
| Terminal Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1440 | Medium |
| Methyl Group | C-H Bending | 1375 - 1450 | Medium |
Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. libretexts.org It detects vibrational modes that cause a change in the polarizability of the molecule's electron cloud. This technique is particularly sensitive to non-polar bonds, making it an excellent complement to FTIR. elsevierpure.com
Key predicted signals in the Raman spectrum of this compound include:
C≡C Stretch: A strong and sharp signal is expected in the 2100–2140 cm⁻¹ region. Symmetrically substituted or terminal alkynes, which may show weak absorption in FTIR, often produce a prominent Raman peak.
Aromatic Ring Vibrations: The substituted benzene ring should give rise to several strong bands, including a characteristic ring-breathing mode around 1000 cm⁻¹. The C=C stretching vibrations in the 1580-1620 cm⁻¹ range are also typically strong.
C≡C-H Stretch: The terminal alkyne C-H stretch is expected to be visible but may be weaker than the C≡C signal.
C=O Stretch: The carbonyl stretch, while dominant in the FTIR spectrum, is expected to be weak in the Raman spectrum due to the polar nature of the bond.
Table 2: Predicted Raman scattering frequencies for this compound This table presents expected frequency ranges based on established spectroscopic principles and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Terminal Alkyne | C≡C Stretch | 2100 - 2140 | Strong, Sharp |
| Aromatic Ring | Ring Breathing / C=C Stretch | ~1000, 1580 - 1620 | Strong |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Weak |
| Methyl Group | C-H Symmetric/Asymmetric Stretch | 2870 - 2960 | Medium |
To achieve a precise assignment of vibrational modes, theoretical calculations using quantum chemistry methods are employed. Density Functional Theory (DFT) is a widely used approach for this purpose. scirp.org
The standard computational protocol involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a DFT functional such as B3LYP or PBE0 with a suitable basis set (e.g., 6-311++G(d,p)). scirp.org
Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are computed. This calculation confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical spectrum. scm.com
Scaling: Raw computed frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are multiplied by empirical scaling factors (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. mdpi.com
Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (bond stretches, angle bends) to a specific normal mode of vibration. This allows for an unambiguous assignment of complex spectral bands that arise from coupled vibrations. scirp.org
For this compound, this correlative approach would definitively assign the bands observed in experimental FTIR and Raman spectra, distinguishing between, for example, the various C-H and C=C modes of the substituted ring and confirming the vibrations of the ethynyl and carboxylic acid groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. It provides valuable information about the conjugated systems and electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the aromatic system. Compared to unsubstituted benzoic acid, which shows a primary absorption band (E-band) around 230 nm and a weaker, fine-structured secondary band (B-band) around 270-280 nm, the substituents on the ring in this compound will modulate these transitions. nih.gov
Ethynyl Group: The ethynyl group extends the π-conjugation of the benzene ring. This extension of the chromophore is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to benzoic or toluic acid.
Methyl Group: As an electron-donating group, the methyl group can also contribute to a slight bathochromic shift.
Carboxylic Acid Group: The -COOH group acts as a deactivating, electron-withdrawing group, influencing the energy of the molecular orbitals.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the energies of electronic transitions (λmax), their corresponding oscillator strengths (absorption intensities), and the nature of the orbitals involved (e.g., HOMO to LUMO transitions). nih.govarxiv.org For this molecule, the main absorption band is likely a HOMO→LUMO transition with significant π → π* character distributed across the ethynyl-benzene system.
Table 3: Predicted Electronic Transitions for this compound This table presents expected absorption regions based on the principles of electronic spectroscopy and analysis of related aromatic structures.
| Transition Type | Chromophore | Expected λmax (nm) | Description |
|---|---|---|---|
| π → π* (E-band) | Ethynyl-substituted benzene ring | 240 - 260 | High-intensity primary aromatic absorption, red-shifted due to extended conjugation. |
| π → π* (B-band) | Benzene ring | 280 - 300 | Lower-intensity absorption, characteristic of the benzene ring, often showing vibrational fine structure. |
| n → π* | Carbonyl group | > 300 | Very low intensity, often obscured by stronger π → π* bands. |
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. researchgate.net This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. cdnsciencepub.com
For this compound:
The ground state possesses a significant dipole moment due to the polar carboxylic acid group.
Upon electronic excitation (π → π*), the distribution of electron density changes, often leading to an excited state with a different, typically larger, dipole moment. elsevierpure.com
The expected solvatochromic behavior would be:
Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are minimal. The absorption spectrum would represent the molecule in a relatively unperturbed state.
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents stabilize both the ground and excited states through dipole-dipole interactions. If the excited state is more polar than the ground state, it will be stabilized to a greater extent, reducing the energy gap for the transition. This would result in a bathochromic (red) shift of the λmax compared to non-polar solvents. researchgate.net
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. This strong interaction significantly stabilizes the ground state. While the excited state is also stabilized, the pronounced stabilization of the ground state can sometimes increase the transition energy, leading to a hypsochromic (blue) shift relative to polar aprotic solvents.
Studying the solvatochromic shifts provides insight into the change in the electronic distribution upon excitation and can be used to estimate the difference in dipole moments between the ground and excited states. elsevierpure.com
Current Research Landscape and Emerging Applications of 3 Ethynyl 4 Methylbenzoic Acid
Overview of Reported Scientific Research Applications
While extensive research on a wide array of ethynylbenzoic acid derivatives has been reported, scientific literature on the specific applications of This compound is primarily centered on its role as a crucial intermediate in the synthesis of highly potent kinase inhibitors. acs.org
A landmark study in medicinal chemistry detailed the discovery of AP24534 (Ponatinib), a powerful, orally active pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase. acs.org This kinase is a key driver in several types of leukemia, including chronic myeloid leukemia (CML). The researchers utilized this compound as a key precursor in the synthesis of a series of complex benzamide (B126) inhibitors. acs.org The ethynyl group of this compound provides a rigid linker to connect different fragments of the inhibitor, a common strategy in modern drug design to optimize binding to the target protein. acs.org
The final compound, 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), demonstrated potent inhibitory activity against not only the native BCR-ABL kinase but also its mutated forms, including the highly resistant T315I "gatekeeper" mutant. acs.org This mutation is a major cause of treatment failure with existing kinase inhibitors. The ability of AP24534 to inhibit a wide range of BCR-ABL mutations established it as a significant advancement in the treatment of resistant CML. acs.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1001203-03-7 |
| Appearance | Pale yellow to yellowish powder |
The broader family of ethynylbenzoic acids has seen wider application. For instance, the isomeric 4-Ethynylbenzoic acid is utilized in the synthesis of inhibitors for Bcl-2 and Bcl-xL, proteins that are overexpressed in many cancers and contribute to cell survival. It has also been incorporated into dye-sensitized solar cells to modulate electron transport. lookchem.com Similarly, 3-Ethynylbenzoic acid is reported to be an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammation. chemimpex.com These examples, while not directly involving this compound, highlight the general utility of the ethynylbenzoic acid scaffold in diverse research areas.
Identification of Research Gaps and Future Directions
The focused application of this compound primarily as a building block for a specific class of kinase inhibitors suggests that its full potential remains to be explored. acs.org The existing research provides a strong foundation for several future research directions.
A significant research gap exists in the exploration of this compound in materials science. Its isomer, 4-ethynylbenzoic acid, has been used in the development of polymers and functional materials. lookchem.comcymitquimica.com The unique substitution pattern of this compound could lead to polymers with novel thermal, mechanical, or electronic properties. Future studies could investigate its use as a monomer in polymerization reactions or as a cross-linking agent to create advanced polymer networks.
Furthermore, the biological activities of this compound itself, rather than its more complex derivatives, have not been thoroughly investigated. Given that other simple benzoic acid derivatives can exhibit biological effects, it is plausible that this compound could have intrinsic activity. Screening this compound against a variety of biological targets could uncover new therapeutic leads.
The synthetic utility of this compound could also be expanded. While its use in Sonogashira coupling is well-established in the synthesis of the BCR-ABL inhibitor, its reactivity in other types of chemical transformations, such as cycloaddition reactions to form heterocyclic systems, remains largely unexplored. acs.org Developing new synthetic methodologies that utilize this compound could provide access to novel molecular architectures for drug discovery and other applications.
Table 2: Biological Activity of AP24534 (Ponatinib)
| Target | IC50 (nM) |
|---|---|
| Native BCR-ABL | 0.37 |
| T315I mutant BCR-ABL | 2.0 |
Applications in Medicinal Chemistry and Materials Science
Medicinal Chemistry Applications of 3-Ethynyl-4-methylbenzoic acid Derivatives
The unique structural features of this compound, namely the presence of a reactive ethynyl (B1212043) group and a carboxylic acid on a substituted benzene (B151609) ring, make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for various therapeutic applications, most notably in the development of targeted cancer therapies.
This compound serves as a key building block in the synthesis of complex pharmaceutical agents. Its utility lies in its ability to participate in a variety of chemical reactions, such as amide coupling and Sonogashira coupling, which are fundamental in the construction of drug molecules. The ethynyl group provides a site for further molecular elaboration, allowing for the introduction of diverse functionalities that can modulate the pharmacological properties of the final compound.
One of the prominent applications of this compound is in the synthesis of BCR-ABL kinase inhibitors. For instance, it is a starting material in the synthesis of a series of novel inhibitors designed for chronic myeloid leukemia. The synthesis typically involves an initial Sonogashira reaction to introduce the ethynyl group, followed by hydrolysis to the carboxylic acid. This acid is then coupled with various amine-containing fragments to generate a library of potential drug candidates.
Derivatives of this compound have shown significant promise as kinase inhibitors and anti-proliferative agents. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.
A notable example is the synthesis of pan-BCR-ABL inhibitors, which are designed to be effective against various mutations of the BCR-ABL kinase, including the challenging T315I mutation that confers resistance to many existing therapies. In the synthesis of these inhibitors, this compound is used to form a central diarylamide or a reversed amide core structure. For example, a diarylamide 3-aminoindazole derivative, AKE-72, was synthesized and identified as a potent pan-BCR-ABL inhibitor. The synthesis involved the amide coupling of a 3-ethynylbenzoic acid derivative with an appropriate aniline.
The following table summarizes the inhibitory activity of a selected compound derived from this compound.
| Compound | Target Kinase | IC50 (nM) |
| AKE-72 | BCR-ABLWT | < 0.5 |
| AKE-72 | BCR-ABLT315I | 9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
These findings underscore the importance of the 3-ethynyl-4-methylbenzoyl scaffold in the design of potent and specific kinase inhibitors with the potential to overcome drug resistance.
While specific, comprehensive structure-activity relationship (SAR) studies focused solely on a broad series of this compound derivatives are not extensively detailed in the available literature, general principles can be inferred from the development of kinase inhibitors that incorporate this moiety.
For benzoic acid derivatives in general, SAR studies have shown that the nature and position of substituents on the benzene ring significantly influence their biological activity. Key interactions, such as hydrogen bonding and hydrophobic interactions with the target protein, are dictated by these substituents.
In the context of the BCR-ABL inhibitors synthesized using this compound, the following general SAR observations can be made:
Amide Bond Orientation: The orientation of the amide bond (diarylamide vs. reversed amide) can impact the inhibitory potency.
Substituents on the Terminal Ring: Modifications to the other aromatic ring connected through the amide linkage are crucial for activity. For instance, the introduction of moieties like (4-ethylpiperazin-1-yl)methyl has been shown to enhance the inhibitory activity against the T315I mutant of BCR-ABL.
The Ethynyl Group: The ethynyl linker itself plays a critical role. In computational models, this linker is predicted to position the inhibitor in the active site of the kinase in a way that can accommodate mutations like T315I, which is a key factor in overcoming drug resistance.
Further dedicated SAR studies on a wider range of derivatives of this compound are needed to fully elucidate the structural requirements for optimal activity against various biological targets.
Materials Science Applications of this compound
The unique combination of a rigid aromatic core, a carboxylic acid group, and a reactive ethynyl group makes this compound an attractive building block for the synthesis of advanced materials.
This compound can be utilized as a versatile building block for the construction of functional organic materials. The carboxylic acid group provides a handle for forming esters, amides, or for coordination with metal ions to form metal-organic frameworks (MOFs). The ethynyl group can participate in polymerization reactions or be used in click chemistry to attach the molecule to surfaces or other molecules.
While specific examples of functional materials synthesized directly from this compound are not widely reported, its structural analogs, such as other ethynylbenzoic acids, have been used in the synthesis of materials with interesting electronic and optical properties. The presence of the ethynyl linkage in a conjugated system can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ethynyl group of this compound makes it a suitable monomer for polymerization reactions. Specifically, it could be used in the synthesis of poly(phenylacetylene)s. These polymers are known for their interesting properties, including conductivity and luminescence, which are dependent on the substituents on the phenyl ring.
Although direct polymerization of this compound is not extensively documented in the literature, the general class of ethynyl-substituted aromatic compounds is of significant interest in polymer chemistry. The carboxylic acid group could be protected during polymerization and then deprotected to yield a functional polymer with pendant carboxylic acid groups. These groups could then be used to modify the polymer's properties, for example, by introducing cross-linking, improving solubility, or for the attachment of other functional molecules. The resulting polymers could have potential applications as functional coatings, membranes, or as components in electronic devices.
Integration into Optoelectronic and Photoelectric Materials
There is currently a lack of specific research data on the direct integration of this compound into optoelectronic and photoelectric materials.
Supramolecular Assemblies for Surface Deposition and Nanotechnology
Detailed research findings on the application of this compound in supramolecular assemblies for surface deposition and nanotechnology are not available in the reviewed literature.
Future Research Directions and Unexplored Avenues for 3 Ethynyl 4 Methylbenzoic Acid
Exploration of Novel Synthetic Methodologies
While methods for synthesizing ethynylated benzoic acid derivatives exist, the development of more efficient, sustainable, and versatile synthetic routes for 3-Ethynyl-4-methylbenzoic acid is a primary area for future research. Current strategies often rely on multi-step processes that may involve harsh reaction conditions or expensive catalysts.
Future explorations should focus on:
Green Chemistry Approaches: The development of synthetic pathways that utilize greener reagents, such as oxygen, and generate less waste is crucial for sustainable chemical production.
Catalyst Innovation: Research into new catalytic systems, potentially involving earth-abundant metals, could lead to more cost-effective and environmentally friendly syntheses. This includes refining existing palladium-copper catalyzed reactions to improve efficiency and reduce catalyst loading.
A comparative analysis of potential synthetic starting materials and key reaction types is presented below.
| Starting Material | Reaction Type | Potential Advantages | Key Challenges |
| 3-Iodo-4-methylbenzoate | Sonogashira Coupling | High yields, well-established | Use of expensive catalysts (Palladium) |
| 3-Bromo-4-methylbenzoic acid | Nucleophilic Substitution | Readily available starting materials | May require harsh conditions |
| 4-Methyl-3-aminobenzoic acid | Diazotization/Sandmeyer | Versatile for functionalization | Generation of nitrogen gas |
Investigation of Advanced Spectroscopic and Imaging Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to its application. While standard spectroscopic techniques like NMR and IR are essential, future research should employ more advanced methods to gain deeper insights.
Unexplored avenues include:
Solid-State NMR (ssNMR): To probe the structure and dynamics of the compound in its solid form, providing information on intermolecular interactions and crystal packing.
Raman Spectroscopy: To complement IR data and provide detailed information about the vibrational modes of the ethynyl (B1212043) group and the aromatic ring.
Microwave Spectroscopy: Combining high-level quantum chemical calculations with millimeter-wave spectroscopy can provide precise structural data for the isolated molecule, as has been done for other aromatic carboxylic acids. nih.govaip.org
Advanced Imaging: Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize self-assembled monolayers or crystalline structures on surfaces, offering insights into its potential use in nanomaterials.
Deepening Computational Studies for Structure-Property Relationships
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies are largely an untapped resource.
Future research should focus on:
Density Functional Theory (DFT) Calculations: To accurately predict geometric parameters, vibrational frequencies (IR and Raman), and NMR chemical shifts. researchgate.net These calculations can also elucidate electronic properties such as the HOMO-LUMO energy gap, which is crucial for understanding its potential in electronic materials.
Molecular Dynamics (MD) Simulations: To study the self-association behavior of the molecule in different solvents and predict its role in crystallization processes.
Quantum Chemical Calculations: To investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern its supramolecular chemistry and crystal structure. These studies can help predict the formation of different polymorphs and their relative stabilities.
Expansion of Supramolecular Applications and Crystal Engineering
The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting ethynyl group makes this compound a prime candidate for applications in supramolecular chemistry and crystal engineering. ias.ac.inresearchgate.netias.ac.in The rational design of functional molecular solids is a key goal of crystal engineering. researchgate.net
Future research directions include:
Design of Supramolecular Synthons: Investigating the formation of robust supramolecular synthons, such as the classic acid-acid inversion dimers formed by O—H⋯O hydrogen bonds, and chains linked by C—H⋯O interactions. ias.ac.in The interplay between these and other potential interactions, like C–H···π, needs to be systematically studied.
Co-crystal Formation: Exploring the formation of co-crystals with other molecules to tune physical properties like solubility, stability, and melting point. The versatility of the ethynyl and carboxylic acid groups offers numerous possibilities for designing novel multi-component crystalline materials.
Metal-Organic Frameworks (MOFs): The carboxylate group makes this compound a potential ligand for the construction of MOFs. Future work should explore its coordination with various metal ions to create porous materials with potential applications in gas storage, separation, and catalysis.
| Supramolecular Interaction | Potential Structural Motif | Significance |
| O—H···O | Carboxylic acid dimer | Robust and predictable packing |
| C—H···O (alkyne-carbonyl) | Chains or sheets | Directs extended structures |
| π–π stacking | Stacked aromatic rings | Influences electronic properties |
| C—H···π | Methyl/alkyne to ring | Fine-tunes crystal packing |
Discovery of New Medicinal and Material Science Applications
The true potential of this compound lies in its application. While related ethynylbenzoic acids have been explored as intermediates in pharmaceuticals and materials science, the specific applications for this substituted version remain largely undiscovered. guidechem.comchemimpex.com
Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active compounds. Future research should involve:
Scaffold for Drug Discovery: Using the molecule as a building block for the synthesis of novel compounds to be screened for various biological activities. Benzoic acid derivatives have been investigated as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov
Bioisostere Replacement: The ethynyl group can act as a bioisostere for other functional groups, and its incorporation into known drug molecules could lead to improved potency or pharmacokinetic properties.
Material Science: The rigidity of the ethynyl group and the functionality of the carboxylic acid group make it an attractive component for advanced materials.
Polymer Chemistry: It can be used as a monomer or a cross-linking agent to create high-performance polymers with enhanced thermal stability and specific mechanical properties. chemimpex.com
Functional Surfaces: The carboxylic acid can anchor the molecule to surfaces, creating self-assembled monolayers (SAMs) with tailored properties for use in sensors or electronic devices.
Liquid Crystals: Derivatives of benzoic acid are commonly used in the development of liquid crystalline materials through hydrogen bonding interactions. nih.gov The unique geometry of this compound could lead to novel mesomorphic behaviors.
By systematically pursuing these research avenues, the scientific community can move this compound from a molecule of potential to a cornerstone of new technologies and therapies.
Q & A
Q. What are the established synthetic routes for 3-Ethynyl-4-methylbenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of a benzoic acid core. For example:
- Chlorination/Functionalization : Analogous to 3-Chloro-4-(methylsulfanyl)benzoic acid synthesis, chlorination with FeCl₃ catalyst under controlled conditions (60–80°C, inert atmosphere) can introduce substituents .
- Click Chemistry : Ethynyl groups may be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in nitrobenzoic acid derivatives .
- Optimization Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Ethynylation | CuI, Pd(PPh₃)₄, 80°C | 45–65% | Purification of alkyne intermediates |
| Carboxylation | CO₂, Grignard reagent | 70–85% | Sensitivity to moisture |
Q. How can researchers characterize the crystal structure of this compound?
- Data Collection : High-resolution synchrotron data (λ = 0.710–0.980 Å) minimizes errors.
- Refinement : SHELXL-2018 for anisotropic displacement parameters; resolve disorder in ethynyl groups via PART instructions.
- Validation : Check R-factor convergence (< 5%) and CCDC deposition compliance.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Compare ¹H/¹³C peaks to analogs (e.g., 4-Hydroxybenzoic acid: δ 7.8–8.2 ppm for aromatic protons) . Ethynyl protons appear at δ 2.5–3.0 ppm (¹H).
- FT-IR : Confirm carboxyl (1700–1720 cm⁻¹) and ethynyl (2100–2260 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected ± 0.001 Da).
Q. What purification strategies are recommended for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1) to isolate crystals; monitor solubility via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
- Column Chromatography : Silica gel (hexane/ethyl acetate 3:1); track fractions via TLC (Rf ≈ 0.4 under UV).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR with computational predictions (DFT/B3LYP/6-31G*). For example, 3,5-dichloro-4-methylbenzoic acid’s InChI key (GBEJAEMDMASLJL) validates stereoelectronic effects .
- Dynamic NMR : Resolve rotational barriers in ethynyl groups at variable temperatures (e.g., –40°C to 25°C).
Q. What strategies optimize regioselectivity in ethynylation reactions of methylbenzoic acid derivatives?
- Methodological Answer :
- Catalytic Systems : Pd/Cu bimetallic catalysts enhance ortho/para selectivity (e.g., 80% para in 4-methylbenzoic acid via ligand tuning) .
- Solvent Effects : DMF increases polarity, favoring ethynyl group insertion at electron-deficient positions.
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Compare binding affinity to 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid’s ΔG ≈ –9.2 kcal/mol .
- QSAR : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for enzyme inhibition.
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression (e.g., ethynyl group incorporation).
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 eq alkyne reagent) to minimize di-ethynylated impurities.
Q. How does the ethynyl group influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λmax to 4-Hydroxybenzoic acid (270 nm vs. 310 nm for ethynyl derivative) .
- TD-DFT Calculations : Predict charge-transfer transitions (e.g., HOMO→LUMO gap ≈ 3.8 eV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
